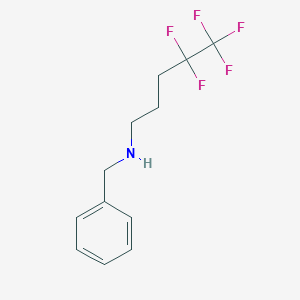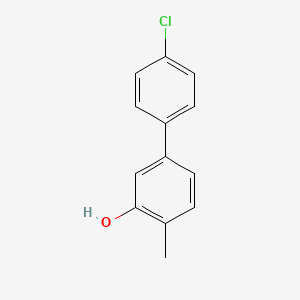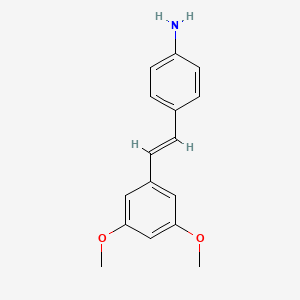
5-(2-Chlorophenyl)-1-pentene, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorophenyl)-1-pentene, 97% (5-CPP) is a synthetic organic compound composed of a pentene ring with a 2-chlorophenyl group attached. It is a colorless liquid with a sweet odor and a boiling point of 115-116°C. 5-CPP is used in a variety of applications, including as a solvent in organic synthesis, as a reagent in organic reactions, and as a substrate in organic synthesis. 5-CPP is also used in the production of pharmaceuticals and other organic compounds.
Scientific Research Applications
5-(2-Chlorophenyl)-1-pentene, 97% has been used in a variety of scientific research applications, including as a substrate in organic synthesis, as a reagent in organic reactions, and as a solvent in organic synthesis. It has also been used in the synthesis of pharmaceuticals and other organic compounds. 5-(2-Chlorophenyl)-1-pentene, 97% has also been used in the study of biological processes, such as the metabolism of drugs, the regulation of gene expression, and the regulation of cell growth.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-1-pentene, 97% is not well understood. However, it is known to interact with various enzymes, such as cytochrome P450 enzymes, to form reactive metabolites. These reactive metabolites may then interact with other molecules in the cell, leading to changes in gene expression, cell growth, and other biological processes.
Biochemical and Physiological Effects
5-(2-Chlorophenyl)-1-pentene, 97% has been shown to have a variety of biochemical and physiological effects. In animal studies, 5-(2-Chlorophenyl)-1-pentene, 97% has been shown to increase the levels of certain hormones, such as cortisol and testosterone. It has also been shown to increase the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, 5-(2-Chlorophenyl)-1-pentene, 97% has been shown to decrease the activity of certain enzymes, such as acetylcholinesterase.
Advantages and Limitations for Lab Experiments
The use of 5-(2-Chlorophenyl)-1-pentene, 97% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also a relatively non-toxic compound and is relatively stable. However, there are some limitations to the use of 5-(2-Chlorophenyl)-1-pentene, 97% in laboratory experiments. It is not soluble in water, and it can react with other compounds in the laboratory.
Future Directions
The future potential of 5-(2-Chlorophenyl)-1-pentene, 97% is vast. It could be used in the development of new pharmaceuticals, as a substrate in organic synthesis, or as a reagent in organic reactions. It could also be used to study the metabolism of drugs, the regulation of gene expression, and the regulation of cell growth. Additionally, it could be used in the development of new materials, such as polymers and coatings. Finally, 5-(2-Chlorophenyl)-1-pentene, 97% could be used to develop new analytical techniques and sensors.
Synthesis Methods
5-(2-Chlorophenyl)-1-pentene, 97% can be synthesized through a variety of methods, including the Wittig reaction, the Claisen rearrangement, and the Grignard reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. The Claisen rearrangement involves the rearrangement of an allyl vinyl ether to form an alkene. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone to form an alkene.
properties
IUPAC Name |
1-chloro-2-pent-4-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-2-3-4-7-10-8-5-6-9-11(10)12/h2,5-6,8-9H,1,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDPRIGPIUMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6320788.png)

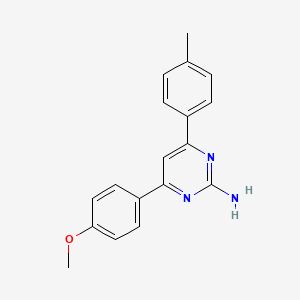

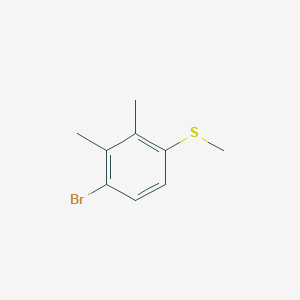

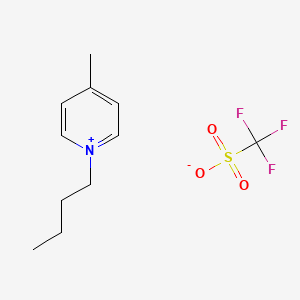
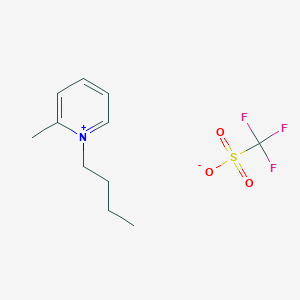
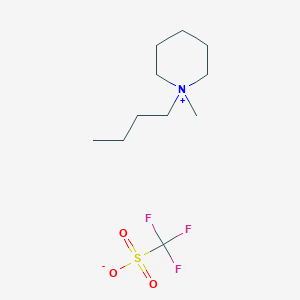
![7-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, 95%](/img/structure/B6320851.png)
